1,3,7,9-Tetrachlorodibenzofuran
Overview
Description
1,3,7,9-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects .
Preparation Methods
1,3,7,9-Tetrachlorodibenzofuran is not typically manufactured intentionally. Instead, it is formed as a by-product of industrial processes that involve chlorinated compounds. These processes include the production of chlorinated pesticides, waste incineration, and the combustion of fossil fuels . The formation of this compound can occur under conditions such as high temperatures, exposure to UV light, and the presence of radical-forming substances .
Chemical Reactions Analysis
1,3,7,9-Tetrachlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: Chlorine atoms can be substituted with other atoms or groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,7,9-Tetrachlorodibenzofuran has been studied for its environmental impact and potential health effects. Research has shown that exposure to this compound can disrupt the gut microbiome and increase the risk of metabolic diseases . Additionally, it has been investigated for its role in the degradation of persistent organic pollutants and its interactions with various catalysts .
Mechanism of Action
The mechanism of action of 1,3,7,9-Tetrachlorodibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to changes in gene expression and subsequent biological effects . The compound can also undergo reactions with radicals, leading to the formation of various products .
Comparison with Similar Compounds
1,3,7,9-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another toxic member of the family with similar properties.
Compared to these compounds, this compound has unique structural features that influence its reactivity and biological effects .
Properties
IUPAC Name |
1,3,7,9-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJMCVYAORWJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214828 | |
Record name | 1,3,7,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64560-17-4 | |
Record name | 1,3,7,9-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,7,9-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKV4795BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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